An In-Depth Technical Guide to Tert-butyl 2-methoxypiperidine-1-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Tert-butyl 2-methoxypiperidine-1-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-methoxypiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a methoxy group at the 2-position. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecules and pharmaceutical intermediates. The presence of the Boc protecting group allows for controlled reactivity at the nitrogen atom, while the 2-methoxy group can act as a leaving group in nucleophilic substitution reactions, providing a handle for further functionalization of the piperidine scaffold. The piperidine moiety itself is a prevalent structural motif in a wide array of FDA-approved drugs and natural products, underscoring the significance of its derivatives in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of Tert-butyl 2-methoxypiperidine-1-carboxylate, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and drug design. While experimental data for Tert-butyl 2-methoxypiperidine-1-carboxylate is not extensively reported, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₂₁NO₃ | [3] |
| Molecular Weight | 215.29 g/mol | [3] |
| CAS Number | 195964-51-3 | [3] |
| Appearance | Colorless to pale yellow liquid | Based on supplier information for the compound and physical state of similar N-Boc-piperidines. |
| Boiling Point | Predicted: 300.9 ± 17.0 °C | Predicted for the structurally similar (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate.[4] |
| Density | Predicted: 1.025 ± 0.06 g/cm³ | Predicted for the structurally similar (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate.[4] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Poorly soluble in water. | Inferred from the hydrophobic nature of the tert-butyl group and the overall organic structure. |
| InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(12)14-4/h9H,5-8H2,1-4H3 | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1OC | [3] |
Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.4-1.5 ppm. The methoxy group protons would appear as a singlet around 3.3-3.5 ppm. The protons on the piperidine ring would exhibit complex multiplets in the region of 1.5-4.0 ppm. The proton at the 2-position, being adjacent to both the nitrogen and the methoxy group, would likely appear as a multiplet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would resonate at approximately 155 ppm. The carbon of the methoxy group would appear around 56 ppm. The carbons of the piperidine ring would have signals in the range of 20-60 ppm, with the carbon at the 2-position being the most downfield due to the two heteroatom attachments.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the carbamate at approximately 1690-1700 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. The C-O stretching vibrations of the ester and ether functionalities would be present in the fingerprint region (1000-1300 cm⁻¹).
Chemical Properties and Reactivity
The chemical behavior of Tert-butyl 2-methoxypiperidine-1-carboxylate is dictated by its key functional groups: the N-Boc protecting group and the 2-methoxy substituent.
N-Boc Group Reactivity
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Caption: Deprotection of the N-Boc group.
This deprotection regenerates the secondary amine, which can then undergo a variety of transformations such as acylation, alkylation, and arylation.
Reactivity of the 2-Methoxy Group
The methoxy group at the 2-position of the piperidine ring is a key site of reactivity. As an N,O-acetal, this position is susceptible to nucleophilic substitution, often catalyzed by Lewis acids. This reaction proceeds through the formation of a transient N-acyliminium ion intermediate.
Caption: Reactivity of the 2-methoxy group.
A variety of nucleophiles can be employed in this transformation, including organometallic reagents (Grignard reagents, organolithiums), silyl enol ethers, and electron-rich aromatic compounds. This reaction is often highly diastereoselective, with the stereochemical outcome influenced by the nature of the catalyst and the substituents on the piperidine ring.
Synthesis
A specific, detailed experimental protocol for the synthesis of Tert-butyl 2-methoxypiperidine-1-carboxylate is not widely published. However, a general and effective method can be adapted from the synthesis of related N-Boc-piperidine derivatives. A plausible synthetic route involves two key steps: the protection of the piperidine nitrogen and the introduction of the methoxy group at the 2-position.
Representative Synthetic Protocol
Step 1: N-Boc Protection of 2-Piperidinone
This step involves the protection of the commercially available 2-piperidinone with di-tert-butyl dicarbonate (Boc₂O).
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Materials: 2-Piperidinone, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-piperidinone (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 2-oxopiperidine-1-carboxylate.
-
Step 2: Reduction and Methoxylation
This step involves the reduction of the lactam to a hemiaminal followed by trapping with methanol.
-
Materials: Tert-butyl 2-oxopiperidine-1-carboxylate, Diisobutylaluminium hydride (DIBAL-H), Methanol, Toluene.
-
Procedure:
-
Dissolve tert-butyl 2-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in toluene (1.1 eq.) to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for the appropriate time, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of anhydrous methanol.
-
Allow the reaction to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Tert-butyl 2-methoxypiperidine-1-carboxylate.
-
Applications in Research and Drug Discovery
The unique structural features of Tert-butyl 2-methoxypiperidine-1-carboxylate make it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
-
Scaffold for Library Synthesis: The ability to displace the 2-methoxy group with a wide range of nucleophiles allows for the rapid generation of diverse libraries of 2-substituted piperidines. These libraries can then be screened for biological activity against various therapeutic targets.
-
Intermediate for Pharmaceutical Synthesis: The piperidine ring is a key component of many drugs. For instance, a structurally related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a crucial intermediate in the synthesis of Vandetanib, an anticancer drug.[5][6][7] This highlights the potential of Tert-butyl 2-methoxypiperidine-1-carboxylate as a precursor for the synthesis of novel therapeutic agents.
Caption: Synthetic utility workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
-
Conclusion
Tert-butyl 2-methoxypiperidine-1-carboxylate is a versatile and valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, stemming from the N-Boc protecting group and the 2-methoxy substituent, allows for controlled and diverse functionalization of the piperidine scaffold. While some of its physical properties are based on predictions from similar structures, the available data provides a solid foundation for its use in research and development. As the demand for novel piperidine-based therapeutic agents continues to grow, the importance of building blocks like Tert-butyl 2-methoxypiperidine-1-carboxylate is set to increase, making a thorough understanding of its properties and reactivity essential for chemists in the field.
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